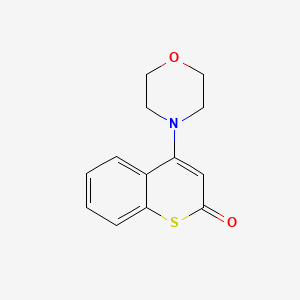

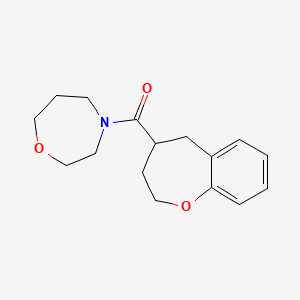

![molecular formula C19H26N2O3 B5628744 (1S*,5R*)-3-benzoyl-6-(3-ethoxypropanoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5628744.png)

(1S*,5R*)-3-benzoyl-6-(3-ethoxypropanoyl)-3,6-diazabicyclo[3.2.2]nonane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of diazabicyclo nonane derivatives involves complex chemical processes. One approach includes the transformation of 3-benzyl-9-carbethoxymethyl derivatives through reduction, debenzylation, and cyclization steps to achieve desired molecular structures (Nikit-skaya & Yakhontov, 1970). Another method involves starting from specific esters or acids, preparing derivatives, and cyclizing with selected amines to obtain the bicyclic structures, as detailed in the synthesis of 7-hydroxy derivatives (Nikit-skaya et al., 1965).

Molecular Structure Analysis

Molecular structure analyses of diazabicyclo nonane derivatives have shown diverse conformations, such as chair-chair and boat-chair, depending on the substituents and molecular interactions. For example, the study of a 9-benzoyl derivative revealed a boat-chair conformation through X-ray crystallography, offering insights into cyclohexane ring geometry and molecular dimensions (Tamura & Sim, 1968).

Chemical Reactions and Properties

Diazabicyclo nonane derivatives undergo various chemical reactions, including cyclization, nucleophilic substitutions, and electrophilic additions, influenced by the functional groups attached to the bicyclic framework. The synthesis and functionalization of these compounds allow for the exploration of sigma receptor affinity and cytotoxicity against tumor cell lines, indicating their potential in medicinal chemistry (Holl et al., 2009).

Physical Properties Analysis

The physical properties of diazabicyclo nonane derivatives, such as solubility, melting points, and crystalline structures, are crucial for their application and have been studied through various analytical techniques. The crystal structure analysis reveals information about hydrogen bonding, molecular packing, and conformations, which are essential for understanding the material characteristics of these compounds (Cradwick & Sim, 1971).

Chemical Properties Analysis

The chemical properties of diazabicyclo nonane derivatives, including reactivity, stability, and interaction with nucleophiles or electrophiles, are determined by their molecular structure and functional groups. Studies on the conformations and reactivities of these compounds provide insights into their potential applications and behavior in chemical reactions (Mccabe et al., 1989).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[(1S,5R)-3-benzoyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-3-ethoxypropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3/c1-2-24-11-10-18(22)21-13-15-8-9-17(21)14-20(12-15)19(23)16-6-4-3-5-7-16/h3-7,15,17H,2,8-14H2,1H3/t15-,17+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMBGUKSFSRHOY-DOTOQJQBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC(=O)N1CC2CCC1CN(C2)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOCCC(=O)N1C[C@H]2CC[C@@H]1CN(C2)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S*,5R*)-3-benzoyl-6-(3-ethoxypropanoyl)-3,6-diazabicyclo[3.2.2]nonane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

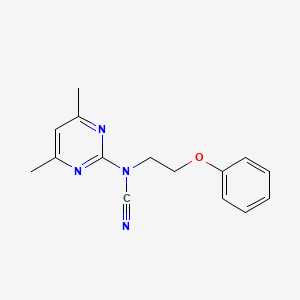

![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5628666.png)

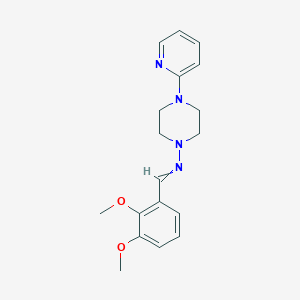

![1-methyl-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]-1H-pyrrole-2-carboxamide](/img/structure/B5628690.png)

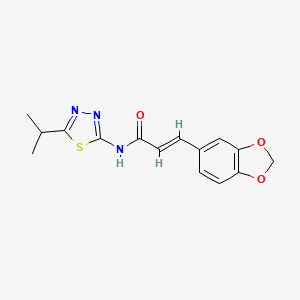

![ethyl {4-[(cyclohexylamino)carbonyl]phenoxy}acetate](/img/structure/B5628693.png)

![methyl 4-(2-chloro-4-{[(2-methoxyethyl)amino]carbonyl}phenoxy)piperidine-1-carboxylate](/img/structure/B5628709.png)

![4-[4-(4-fluorophenoxy)piperidin-1-yl]-2-(trifluoromethyl)pyrimidine](/img/structure/B5628713.png)

![2'-{[(3-pyridinylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5628721.png)

![[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B5628726.png)

![3-(2-furyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5628762.png)